dATP (trisodium)

Description

Molecular Formula and Weight Analysis

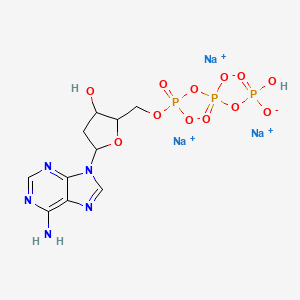

The trisodium salt of dATP has the molecular formula C₁₀H₁₃N₅Na₃O₁₂P and a molecular weight of 557.1 g/mol . The compound is synthesized as a hydrated salt, with three sodium ions neutralizing the triphosphate group’s negative charges. The deoxyribose sugar and adenine base form the core structure, while the triphosphate moiety contributes to its ionic character.

Table 1: Molecular properties of dATP trisodium salt

| Property | Value |

|---|---|

| Molecular formula | C₁₀H₁₃N₅Na₃O₁₂P |

| Molecular weight | 557.1 g/mol |

| CAS number (trisodium) | 54680-12-5 |

Sodium Counterion Coordination and Ionic Properties

The sodium ions in dATP trisodium salt form contact ion pairs (CIPs) with the adeninate anion. Computational studies using molecular-wide and electron density-based (MOWED) approaches reveal that sodium ions preferentially coordinate at the N3 and N9 atoms of the adenine base in a bidentate fashion. This coordination mode exhibits the strongest inter-ionic interaction energy (−128.0 kcal/mol at the CCSD level), with contributions from both electrostatic (−113.6 kcal/mol ) and covalent (−14.3 kcal/mol ) components.

Table 2: Coordination modes and interaction energies for sodium-adeninate complexes

| Coordination Site | Total Interaction Energy (kcal/mol) | Electrostatic Contribution (%) | Covalent Contribution (%) |

|---|---|---|---|

| N3N9 (bidentate) | −128.0 | 88.7 | 11.3 |

| N9 (unidentate) | −117.8 | 89.7 | 10.3 |

| N7 (unidentate) | −97.8 | 88.6 | 11.4 |

The bidentate N3N9-CIP configuration stabilizes the adeninate anion through ion-induced polarization, enhancing nucleophilicity at the N3 and N9 positions. This coordination preference distinguishes sodium-containing dATP from potassium analogs, where weaker interactions (−121.6 kcal/mol for K⁺) and monodentate coordination dominate.

Stereochemical Configuration of the Trisodium Salt

The stereochemical integrity of dATP trisodium salt is defined by the 2′-deoxyribose sugar and the triphosphate group . The deoxyribose adopts a C2′-endo puckering conformation , which minimizes steric clashes between the 2′-hydrogen and the phosphate backbone. The absolute configuration at the C1′ anomeric center is β-D , ensuring proper base orientation for enzymatic recognition.

The sodium ions’ coordination imposes geometric constraints on the triphosphate group, favoring a gauche-gauche conformation around the α- and β-phosphate linkages. This conformation optimizes charge distribution and reduces electrostatic repulsion between oxygen atoms.

Comparative Structural Analysis with Non-sodium dATP Forms

Non-sodium dATP salts, such as potassium or ammonium variants, exhibit distinct coordination patterns and stabilities:

Table 3: Structural and energetic comparisons of dATP salts

| Property | Trisodium dATP | Tripotassium dATP |

|---|---|---|

| Preferred coordination | Bidentate (N3N9) | Monodentate (N3/N9) |

| Interaction energy | −128.0 kcal/mol | −121.6 kcal/mol |

| Covalent contribution | 11.3% | 16.9% |

| Phosphate conformation | Gauche-gauche | Anti-gauche |

The trisodium form’s stronger inter-ionic interactions enhance its stability in aqueous solutions compared to potassium salts. Additionally, sodium’s smaller ionic radius (1.02 Å vs. 1.38 Å for K⁺) allows tighter coordination, reducing solvent accessibility to the adenine base.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H13N5Na3O12P3 |

|---|---|

Molecular Weight |

557.13 g/mol |

IUPAC Name |

trisodium;[[[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C10H16N5O12P3.3Na/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(25-7)2-24-29(20,21)27-30(22,23)26-28(17,18)19;;;/h3-7,16H,1-2H2,(H,20,21)(H,22,23)(H2,11,12,13)(H2,17,18,19);;;/q;3*+1/p-3 |

InChI Key |

VEESQMCFNINIMU-UHFFFAOYSA-K |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Enzymolysis of DNA Substrates

The enzymatic synthesis of dATP trisodium begins with the hydrolysis of DNA into deoxyribonucleoside monophosphates (DNMPs). As described in patent CN1269422A, microbial cultures (e.g., Bacillus subtilis) are cultivated in a medium containing yeast extract (5–10%), peptone (0.5–2%), potassium dihydrogen phosphate (4–6%), dipotassium hydrogen phosphate (2–5%), glucose (10–15%), urea (0.5–3%), calcium chloride (0.2%), and zinc chloride (0.2%). After sterilization and inoculation, the biomass is centrifuged, and intracellular enzymes are extracted using phosphate-citrate buffers (pH 2–7). The DNase-mediated hydrolysis of DNA occurs at 30–55°C for 5–15 hours, with zinc ions (2 × 10⁻²–1 × 10⁻⁴ M) acting as cofactors to enhance enzymatic activity.

Enzymatic Phosphorylation to Triphosphates

The DNMP intermediate is converted to deoxyribonucleoside triphosphate (dNTP) via enzymatic phosphorylation. Adjusting the DNMP solution to pH 4–8 with 10 M potassium hydroxide, phosphoric acid salts (e.g., disodium phosphocreatine, sodium phosphate dibasic) and metal ions (Zn²⁺, Ca²⁺, Mg²⁺) are introduced alongside adenosine triphosphate (ATP) as a catalyst. The reaction proceeds at 50–55°C for 48–96 hours, facilitated by DNMP enzymes. Post-reaction, the mixture is heated to 90°C to denature residual enzymes, followed by centrifugation and evaporation to concentrate the dNTP solution.

Chemical Synthesis and Neutralization

The final step involves converting dNTP to dATP trisodium through chemical neutralization. Adding alcoholic solvents (methanol, ethanol) and dicyclohexylcarbodiimide (DCC) to the dNTP solution initiates phosphorylation at 80–90°C for 4–8 hours. The crude product, containing dATP trisodium, is purified via ion-exchange chromatography. Neutralization with sodium hydroxide ensures the formation of the trisodium salt, yielding a product with >95% purity.

Chemical Synthesis via Modified Nucleoside Phosphorylation

Phosphorylation of 7-Deazaadenine Analogues

A 2016 study (DOI: 10.1021/acs.joc.6b02098) demonstrates the synthesis of modified dATP trisodium derivatives, such as 7-(2-arylsulfanyl)ethyl-7-deazaadenine triphosphates. The nucleoside precursor is phosphorylated with phosphoryl chloride (POCl₃) in trimethyl phosphate at 0°C, producing 5′-O-monophosphates in 45–85% yield. Subsequent conversion to triphosphates employs a two-step process:

-

Pyrophosphorylation : The monophosphate reacts with tributylammonium pyrophosphate in dimethylformamide (DMF), yielding the triphosphate intermediate.

-

Neutralization : Sodium hydroxide is added to adjust the pH to 7.0–7.5, precipitating dATP trisodium.

This method achieves 70–90% purity, with final purification via reverse-phase HPLC.

Comparative Analysis of Synthesis Methods

Purification and Characterization

Chromatographic Separation

Both methods require chromatographic purification to isolate dATP trisodium from byproducts. Ion-exchange chromatography (IEC) using DEAE-Sephadex resins effectively separates triphosphates based on charge differences. Reverse-phase HPLC with C18 columns further refines purity, particularly for chemically synthesized derivatives.

Analytical Validation

-

UV Spectrophotometry : dATP trisodium exhibits a λₘₐₓ at 259 nm (ε = 15,400 M⁻¹cm⁻¹), confirming nucleotide integrity.

-

Mass Spectrometry : ESI-MS analysis verifies molecular mass (C₁₀H₁₂N₅Na₃O₁₂P₃, m/z 491.1).

-

¹H NMR : Characteristic peaks at δ 8.35 (s, H-8), 6.38 (t, H-1′), and 3.95–4.45 (m, sugar protons) confirm structural fidelity.

Industrial and Environmental Considerations

Waste Management

The enzymatic method generates phosphate-rich wastewater, necessitating precipitation with calcium oxide to recover phosphates. In contrast, chemical synthesis produces organic solvents (e.g., DMF, methanol), requiring distillation for reuse.

Cost-Benefit Analysis

-

Enzymatic Synthesis : Higher upfront costs for enzyme production but lower long-term expenses due to recyclable buffers.

-

Chemical Synthesis : Rapid but costly due to high-purity reagents and energy-intensive phosphorylation steps.

Chemical Reactions Analysis

Types of Reactions: Deoxyadenosine triphosphate trisodium undergoes various chemical reactions, including oxidation, reduction, and substitution. It is also involved in enzymatic reactions, particularly those catalyzed by DNA polymerases and ribonucleotide reductase .

Common Reagents and Conditions: Common reagents used in the reactions involving deoxyadenosine triphosphate trisodium include dicyclohexylcarbodiimide, orthophosphoric acid, and tributylammonium salt. The reactions are typically carried out in organic solvents such as pyridine or dimethylformamide .

Major Products Formed: The major products formed from the reactions of deoxyadenosine triphosphate trisodium include DNA strands during DNA synthesis and various intermediates in nucleotide metabolism .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C10H13N5Na3O12P3

- Molecular Weight : Approximately 611.13 g/mol

- Structure : dATP consists of a deoxyribose sugar, adenine base, and three phosphate groups, with the trisodium form enhancing its solubility in aqueous solutions.

Key Applications

-

DNA Synthesis and Repair

- dATP is a fundamental building block for DNA synthesis. It is incorporated into DNA strands during replication and repair processes, acting as a substrate for various polymerases, including DNA polymerases and reverse transcriptases .

- Case Study : In experiments involving isolated HeLa cell nuclei, dATP was shown to effectively replace adenosine triphosphate (ATP) in the synthesis of Okazaki fragments, crucial for lagging strand replication .

-

Energy Transfer

- dATP can function as an energy-transferring molecule, compensating for ATP depletion in certain cellular environments. Research indicates that red blood cells treated with inhibitors of adenosine deaminase maintained viability through the action of dATP .

- Case Study : In ADA-deficient human red cells, dATP maintained cellular functions similar to those of ATP, demonstrating its role in energy metabolism .

-

Allosteric Regulation

- dATP acts as an allosteric regulator for several enzymes, influencing metabolic pathways based on the cellular energy status. It modulates enzyme activity, impacting processes such as nucleotide metabolism and DNA repair mechanisms.

- Research in Molecular Biology

| Compound Name | Key Functions |

|---|---|

| Adenosine Triphosphate | Primary energy currency of the cell |

| 2'-Deoxyguanosine 5'-triphosphate | Used in DNA synthesis |

| 2'-Deoxycytidine 5'-triphosphate | Involved in DNA synthesis and repair |

| 2'-Deoxythymidine 5'-triphosphate | Essential for DNA synthesis |

| 2'-Deoxyadenosine 5'-triphosphate (dATP) | Critical for DNA synthesis and repair |

Enzymatic Synthesis Methods

The synthesis of dATP typically involves enzymatic phosphorylation reactions where deoxyadenosine monophosphate (dAMP) is converted into dATP through the action of specific kinases. One common method employs deoxynucleoside triphosphate kinase to transfer phosphate groups from ATP to dAMP.

Contamination Issues

Commercial samples of dATP can sometimes be contaminated with ATP, which may influence experimental outcomes. Studies have highlighted that high concentrations of impure dATP can still facilitate some DNA synthesis but may yield inconsistent results depending on the source of the sample .

Mechanism of Action

Deoxyadenosine triphosphate trisodium exerts its effects by serving as a substrate for DNA polymerase during DNA synthesis. It is incorporated into the growing DNA strand, providing the necessary building blocks for DNA replication. The compound also acts as a noncompetitive inhibitor for the DNA synthesis enzyme ribonucleotide reductase, which can result in impaired immune function when present in high levels .

Comparison with Similar Compounds

dATP vs. ATP

The primary difference lies in the sugar moiety: ATP contains ribose (with a 2′-hydroxyl group), while dATP contains deoxyribose (lacking the 2′-OH). This structural variation restricts dATP’s role to DNA synthesis, whereas ATP participates in RNA synthesis and energy transfer .

Table 1: Structural and Functional Differences Between ATP and dATP

dATP vs. Other Deoxynucleotides (dGTP, dCTP, dTTP)

dATP differs from other dNTPs in base composition (adenine vs. guanine, cytosine, thymine). This distinction affects base pairing and enzymatic interactions. For example, in SAMHD1, dATP occupies secondary allosteric sites but shows lower catalytic site affinity compared to dGTP due to fewer hydrogen-bonding groups .

Enzyme Interaction and Inhibition

Ribonucleotide Reductase (RNR) Inhibition

dATP is a potent inhibitor of RNR, which converts ribonucleotides to deoxyribonucleotides. At 0.175 μM, dATP inhibits E. coli NrdA by 99%, compared to hydroxyurea, which requires higher concentrations for similar effects .

Table 2: Inhibition of RNR by dATP and Analogues

DNA Polymerase Interactions

2-Halogenated dATP analogs (e.g., 2-F-dATP, 2-Cl-dATP) show varied incorporation into DNA. While 2-F-dATP fully substitutes for dATP in DNA polymerases α and γ, 2-Cl-dATP and 2-Br-dATP impede elongation due to steric hindrance .

Error-Prone PCR

Reducing dATP concentration in PCR increases mutation rates (1.4–1.8% base substitution rate at 20:1–40:1 dNTP:dATP ratios). This method favors AT→GC transitions, simplifying mutagenesis protocols .

Caspase Activation Studies

dATP synergizes with cytochrome c to activate caspases 9, 3, and 7, inducing apoptosis. Inhibitors like NS3694 block this process upstream, highlighting dATP’s role in apoptosome formation .

Toxicity and Cellular Effects

dATP accumulation in non-dividing lymphocytes (e.g., thymocytes, peripheral blood cells) triggers cytotoxicity, suggesting its role in immunosuppression and leukemia therapy .

HPLC Analysis

HPLC with UV detection separates dATP from ATP and other nucleotides, achieving a detection limit of 1 ng for ATP and a 0.65% standard deviation in purity analysis .

Biological Activity

2'-Deoxyadenosine 5'-triphosphate (dATP), particularly in its trisodium salt form, is a crucial nucleoside triphosphate involved in various biological processes. This article delves into the biological activity of dATP, emphasizing its roles in DNA synthesis, metabolism, and enzyme regulation.

- Molecular Formula : C10H13N5Na3O13P3

- Molecular Weight : Approximately 611.13 g/mol

- Structure : dATP consists of adenine, deoxyribose sugar, and three phosphate groups. The trisodium salt form enhances its solubility in aqueous solutions, making it suitable for biochemical applications.

Biological Functions

dATP plays several critical roles in cellular processes:

-

DNA Synthesis and Repair

- dATP is a primary building block for DNA synthesis, providing deoxyribonucleotides necessary for the formation of DNA strands.

- It serves as a substrate for DNA polymerases during replication and repair processes, influencing the fidelity of DNA synthesis.

-

Energy Source

- Similar to ATP, dATP provides energy for various biochemical reactions. The hydrolysis of dATP releases approximately -30.5 kJ/mol of free energy, facilitating nucleotide polymerization into DNA.

-

Allosteric Regulation

- dATP acts as an allosteric regulator for certain enzymes, modulating their activity based on the cellular energy status. This regulation is vital for maintaining metabolic homeostasis.

-

Role in Retroviruses

- In retroviruses, dATP is utilized by reverse transcriptases to synthesize complementary DNA from RNA templates, highlighting its importance in viral replication.

Interactions with Other Molecules

dATP interacts with various proteins and enzymes involved in nucleic acid metabolism:

- It can replace ATP in specific biochemical reactions, such as the synthesis of Okazaki fragments during DNA replication. Studies have shown that high concentrations of dATP can effectively substitute ATP in isolated HeLa cell nuclei .

- The interaction between dATP and other nucleotides can influence metabolic pathways, particularly under conditions where nucleotide pools are imbalanced.

Comparative Analysis with Similar Compounds

The following table compares dATP with structurally similar nucleotides:

| Compound Name | Molecular Formula | Key Functions |

|---|---|---|

| Adenosine Triphosphate (ATP) | C10H12N5O13P3 | Primary energy currency of the cell |

| 2'-Deoxyguanosine 5'-triphosphate (dGTP) | C10H13N5O13P3 | Used in DNA synthesis; similar role as dATP |

| 2'-Deoxycytidine 5'-triphosphate (dCTP) | C9H12N3O14P3 | Involved in DNA synthesis and repair |

| 2'-Deoxythymidine 5'-triphosphate (dTTP) | C10H15N2O14P3 | Essential for DNA synthesis; complements dATP |

What distinguishes dATP from its counterparts is its specific role in providing deoxyribonucleotides for DNA synthesis rather than ribonucleotides used for RNA synthesis.

Case Studies and Research Findings

Several studies have highlighted the biological activity of dATP:

- A study demonstrated that commercial samples of dATP often contain ATP impurities that can significantly affect experimental outcomes. High-quality, ATP-free dATP was found to be essential for accurate biochemical assays involving high molecular weight DNA synthesis .

- Another investigation into the enzymatic phosphorylation of deoxyadenosine monophosphate (dAMP) showed that specific kinases effectively convert dAMP to dATP, emphasizing the importance of enzymatic pathways in regulating nucleotide availability.

Q & A

Q. How can researchers ensure the stability and optimal activity of dATP (trisodium) in enzymatic reactions?

dATP trisodium is hygroscopic and prone to degradation under suboptimal storage conditions. To maintain stability:

- Store lyophilized dATP at -20°C in a desiccator to prevent hydrolysis .

- For dissolved solutions, aliquot to avoid freeze-thaw cycles and confirm pH stability (neutral conditions preferred) using spectrophotometry (e.g., absorbance at 260 nm) .

- Validate functional integrity via control experiments, such as PCR amplification efficiency compared to fresh dATP batches .

Q. What methodological considerations are critical for using dATP trisodium in PCR and DNA sequencing?

- Concentration optimization : Use 200–500 µM dATP in standard PCR mixes, adjusting based on amplicon length and polymerase fidelity requirements .

- Ionic strength balance : Trisodium salts contribute to buffer ionic strength; adjust Mg²⁺ concentrations (e.g., 1.5–2.5 mM) to avoid inhibition of DNA polymerases .

- Purity validation : Confirm >98% purity via HPLC or capillary electrophoresis to exclude contaminants like pyrophosphates, which inhibit enzymatic activity .

Q. How does dATP trisodium interact with DNA polymerases compared to other dNTPs?

dATP serves as a substrate for DNA polymerases, but its incorporation efficiency varies:

- Primer extension assays (e.g., using denaturing PAGE) reveal that polymerases like exo⁻ Klenow fragment incorporate dATPαS (a thiolated analog) at ~70% efficiency relative to native dATP .

- Steady-state kinetics : Measure values to compare dATP incorporation opposite lesions (e.g., 8-oxoG) versus canonical bases. For example, human Pol κ incorporates dATP opposite 8-oxoG with 2-fold higher efficiency than dCTP .

Advanced Research Questions

Q. How can researchers resolve contradictory data on dATP incorporation efficiency in error-prone DNA synthesis?

Conflicting results (e.g., dATP vs. dCTP incorporation opposite 8-oxoG) arise from polymerase specificity and experimental design:

- Kinetic assays : Compare pre-steady-state (burst phase) and steady-state rates. For Pol η, pre-steady-state analysis shows dCTP is favored, but continuous reactions with all dNTPs yield 43% dATP misincorporation due to dynamic competition .

- Structural analysis : Use crystallography (e.g., ternary Pol κ-dATP-8-oxoG complexes) to identify steric or electronic factors influencing misincorporation .

- Mutagenesis : Engineer polymerase domains (e.g., Leu-508→Lys in Pol κ) to modulate fidelity and validate via single-turnover assays .

Q. What strategies mitigate dATP interference in luminescence-based techniques like pyrosequencing?

- Substrate substitution : Replace dATP with dATPαS , which is inert to luciferase-mediated luminescence detection while maintaining polymerase compatibility .

- Parallel controls : Include background wells with NADH-scavenging reagents (e.g., diaphorase) to correct for endogenous nucleotide interference .

- Real-time monitoring : Optimize reaction cycles (e.g., 2-minute intervals) to distinguish signal noise from true incorporation events .

Q. How can researchers optimize dATP trisodium for studying oxidative DNA lesion bypass mechanisms?

- Lesion-containing templates : Synthesize oligonucleotides with site-specific 8-oxoG or 5fC lesions and quantify dATP incorporation via LC-MS/MS or fluorogenic labeling .

- Competition assays : Titrate dATP against dCTP in primer extension reactions to determine misincorporation thresholds under oxidative stress conditions .

- Single-molecule techniques : Use magnetic tweezers or nanopore sequencing to observe real-time polymerase stalling or error-prone synthesis at lesions .

Q. What analytical methods are recommended for quantifying dATP trisodium in complex biological matrices?

- Fluorometric assays : Couple dATP-dependent reactions (e.g., DNA polymerization) with fluorescent dyes (SYBR Green) for real-time quantification .

- Radioisotope tracing : Use [α-³²P]-dATP to track incorporation rates in primer extension assays, followed by autoradiography or scintillation counting .

- Mass spectrometry : Employ LC-MS/MS with isotope-labeled internal standards (e.g., ¹⁵N-dATP) for high-precision quantification in cellular extracts .

Addressing Methodological Conflicts

Q. How should researchers reconcile discrepancies in polymerase fidelity reports when using dATP trisodium?

- Standardize reaction conditions : Variables like pH, ionic strength, and Mg²⁺ concentrations significantly impact fidelity. For example, Pol κ’s error-prone bypass of 8-oxoG is pH-sensitive .

- Cross-validate with orthogonal techniques : Combine kinetic data (e.g., ) with structural insights (e.g., X-ray crystallography) and in vivo repair assays .

- Report detailed metadata : Include lot-specific dATP purity, polymerase vendor, and buffer formulations to enable reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.